molecular formula C21H30N2O11 B608846 Mal-PEG5-NHS ester CAS No. 1807537-42-3

Mal-PEG5-NHS ester

Cat. No.: B608846
CAS No.: 1807537-42-3
M. Wt: 486.47
InChI Key: PDFXZGGPCFZXJU-UHFFFAOYSA-N
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Description

Mal-PEG5-NHS ester, also known as maleimide-polyethylene glycol-N-hydroxysuccinimide ester, is a heterobifunctional crosslinker. It contains a maleimide group and an N-hydroxysuccinimide ester group linked through a polyethylene glycol (PEG) chain. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester group reacts with primary amines, making it a versatile tool for bioconjugation and labeling applications .

Mechanism of Action

Target of Action

Mal-PEG5-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Mode of Action

The NHS ester group of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond . This interaction results in the formation of a stable covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modification of proteins and other biomolecules. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This modification can change the properties of the biomolecules, potentially affecting various biochemical pathways.

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable covalent bond between the biomolecule and the thiol . This can lead to the modification of the biomolecule, potentially changing its properties and functions. For example, the modification can decrease aggregation and increase solubility of proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and solvent. The NHS ester group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 .

Biochemical Analysis

Biochemical Properties

Mal-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with biomolecules. The Maleimides group in this compound can react with thiol groups in proteins, forming a stable thioether bond . The NHS group can react with primary amines in a pH 7-9 buffer, forming stable amide bonds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with biomolecules. The Maleimides group reacts with thiol groups in proteins, and the NHS group reacts with primary amines . These reactions result in the formation of stable thioether and amide bonds, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bio-conjugation. It interacts with enzymes that have thiol groups or primary amines, facilitating the formation of stable covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG5-NHS ester involves the reaction of maleimide with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Mal-PEG5-NHS ester undergoes several types of reactions, primarily involving its functional groups:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mal-PEG5-NHS ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its bifunctional nature, allowing it to react with both thiol and amine groups. The PEG spacer enhances solubility and reduces steric hindrance, making it highly effective for bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFXZGGPCFZXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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